molecular formula C11H17N3O4S B6172103 4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 2445790-36-1

4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid

Cat. No.: B6172103
CAS No.: 2445790-36-1
M. Wt: 287.3
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Description

4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid is a synthetic organic compound characterized by the presence of a thiadiazole ring, a butanoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced to protect the amino functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Attachment of the Butanoic Acid Moiety: The butanoic acid group can be introduced through various coupling reactions, such as esterification or amidation, depending on the available functional groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring or the Boc-protected amino group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deprotected amines or reduced thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of thiadiazole-containing molecules with biological targets. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiadiazole ring and the Boc-protected amino group makes it a candidate for drug design and development, particularly in the search for new antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the Boc-protected amino group might be involved in covalent modifications or serve as a prodrug moiety that is activated in vivo.

Comparison with Similar Compounds

Similar Compounds

    4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.

    4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-oxadiazol-2-yl)butanoic acid: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The uniqueness of 4-(5-{[(tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid lies in its specific combination of functional groups and ring systems. The thiadiazole ring provides distinct electronic properties, while the Boc-protected amino group offers versatility in synthetic modifications. This combination makes it a valuable compound for diverse scientific research applications.

Properties

CAS No.

2445790-36-1

Molecular Formula

C11H17N3O4S

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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